molecular formula C7H6ClNO3S B2870089 3-Sulfamoylbenzoyl chloride CAS No. 56593-99-8

3-Sulfamoylbenzoyl chloride

Cat. No.: B2870089
CAS No.: 56593-99-8
M. Wt: 219.64
InChI Key: CLICAYDHIJRPTL-UHFFFAOYSA-N
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Description

The pursuit of novel, effective, and specific therapeutic molecules is a primary driver of contemporary chemical and pharmaceutical research. Within this context, certain chemical structures emerge as "privileged scaffolds"—frameworks that can be readily modified to interact with a diverse range of biological targets. The 3-sulfamoylbenzoyl chloride moiety and its derivatives represent one such class of privileged structures. Their inherent reactivity and versatile nature enable chemists to construct large libraries of compounds for biological screening, accelerating the discovery of new drug candidates. Research into these derivatives spans multiple therapeutic areas, from cardiovascular medicine to anti-infective and anti-cancer treatments. tantuchemicals.comrsc.org

The value of this compound derivatives in pharmaceutical chemistry stems from their dual functional groups. The benzoyl chloride group is a highly reactive acylating agent, readily forming stable amide or ester bonds when reacted with amines or alcohols, respectively. cymitquimica.com This reaction is a fundamental method for linking the sulfamoylbenzoyl core to other molecular fragments, including complex heterocyclic systems.

This reactivity is exploited in the synthesis of various biologically active molecules. For instance, sulfamoylbenzoyl chlorides can be used to synthesize benzimidazole (B57391) derivatives, a class of compounds known for its wide range of pharmacological activities. rsc.org The synthesis involves a benzoylation step that promotes cyclization to form the benzimidazole structure. rsc.org Furthermore, the sulfonamide group (-SO₂NH₂) is a key pharmacophore in many established drugs, particularly diuretics. nih.gov The structure-activity relationships of sulphamoyl diuretics have been extensively studied, highlighting the importance of this functional group for inducing a therapeutic effect. nih.govmlsu.ac.in The ability to modify both the acyl chloride and the sulfamoyl group provides a powerful tool for fine-tuning the pharmacological properties of the resulting molecules.

While the parent this compound structure is important, it is the substituted analogs that feature most prominently in contemporary research and drug synthesis. By adding various substituents (such as chlorine, bromine, or methyl groups) to the benzene (B151609) ring, researchers can modulate the electronic properties, solubility, and steric profile of the intermediate, which in turn influences the biological activity and specificity of the final drug product. mlsu.ac.ingoogle.com

One of the most significant analogs is 4-Chloro-3-sulfamoylbenzoyl chloride. This compound is a well-established intermediate in the industrial synthesis of Indapamide, a thiazide-like diuretic used to treat hypertension. chemicalbook.comgoogle.com The synthesis involves reacting 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methylindole. rsc.orggoogle.com Beyond its role in making diuretics, this intermediate is also a precursor for molecules investigated as potential anticancer, anti-inflammatory, and psychotropic drugs. tantuchemicals.com Its utility extends to the synthesis of agrochemicals and surfactants as well. alfa-chemical.com

Other substituted analogs also have important applications. For example, 3-Chlorobenzoyl chloride is a key intermediate for synthesizing the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. verypharm.com Research has also explored a range of N-(sulfamoylbenzoyl)-L-proline derivatives as potential non-β-lactam inhibitors of extended-spectrum β-lactamases (ESBLs), addressing the critical challenge of antibiotic resistance. acs.orgnih.govnih.gov

The table below details several key substituted analogs and their primary applications in research and synthesis.

Substituted AnalogKey Substituent(s)Primary Application / Research FocusReference
4-Chloro-3-sulfamoylbenzoyl chloride4-ChloroIntermediate for the diuretic Indapamide; synthesis of anticancer and anti-inflammatory agents. tantuchemicals.comchemicalbook.com
3-Chlorobenzoyl chloride3-Chloro (lacks sulfamoyl group)Intermediate for the NSAID diclofenac sodium. verypharm.com
2,4-Dichloro-5-sulfamoylbenzoyl chloride2,4-DichloroUsed to synthesize sulfamoylbenzoic acid derivatives with potent hypotensive activity. google.com
4-Chloro-3-methylbenzoyl chloride4-Chloro, 3-Methyl (lacks sulfamoyl group)Intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com
N-(Sulfamoylbenzoyl)-L-proline DerivativesProline moietyInvestigated as potential inhibitors of extended-spectrum β-lactamases (ESBLs). acs.org

These examples underscore the modularity of the sulfamoylbenzoyl chloride framework. By strategically selecting substituents, chemists can design intermediates tailored for specific synthetic pathways, leading to the development of novel compounds with desired therapeutic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-sulfamoylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLICAYDHIJRPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Sulfamoylbenzoyl Chloride and Its Analogs

Precursor Synthesis and Functional Group Introduction Strategies

The journey to 3-sulfamoylbenzoyl chloride begins with the synthesis of its precursors, primarily through the introduction of sulfonyl and sulfamoyl functionalities onto an aromatic carboxylic acid backbone.

Electrophilic Chlorosulfonation of Aromatic Carboxylic Acids

The initial and critical step in forming the precursor for this compound is the electrophilic chlorosulfonation of a benzoic acid derivative. This reaction introduces the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.

The most common method involves treating benzoic acid with an excess of chlorosulfonic acid (ClSO₃H). prepchem.comgoogle.co.ug The reaction is typically conducted at elevated temperatures, for instance, heating to 120-130°C, to drive the electrophilic aromatic substitution. prepchem.com In some procedures, sulfuric acid and sulfamic acid are added to the reaction mixture. prepchem.com The mechanism involves the generation of the highly electrophilic sulfur trioxide (SO₃) or a related species from chlorosulfonic acid, which then attacks the benzene (B151609) ring. The carboxylic acid group is a meta-directing deactivator, which is why the sulfonation occurs primarily at the 3-position. turito.com

For substituted benzoic acids, such as 4-chlorobenzoic acid, the chlorosulfonation also proceeds at elevated temperatures (around 140-160°C). google.co.uggoogle.com The halogen's directing effect also influences the position of sulfonation. The crude product, 3-chlorosulfonylbenzoic acid, is typically isolated by carefully pouring the reaction mixture onto ice water, causing the product to precipitate. prepchem.com

Starting MaterialReagentsKey ConditionsProductReference
Benzoic acidChlorosulfonic acid, Sulfuric acid, Sulfamic acidHeat to 120°C3-Chlorosulfonylbenzoic acid prepchem.com
4-Chlorobenzoic acidChlorosulfonic acidHeat to 130°C for 5 hours4-Chloro-3-(chlorosulfonyl)benzoic acid
4-Chlorobenzoic acidChlorosulfonic acidHeat at 140°C for six hours4-Chloro-3-(chlorosulfonyl)benzoic acid google.com

Conversion of Sulfonyl Chloride Intermediates to Sulfamoyl Moieties

The next key transformation is the conversion of the reactive sulfonyl chloride group into a more stable sulfamoyl group (-SO₂NH₂). This is typically achieved through ammonolysis, a reaction with ammonia (B1221849).

The process generally involves treating the 3-(chlorosulfonyl)benzoic acid intermediate with an excess of aqueous ammonium (B1175870) hydroxide (B78521). tandfonline.com The reaction is often performed at a low temperature initially (e.g., in an ice bath) and then allowed to warm to room temperature and stirred for several hours to ensure complete conversion. tandfonline.com The excess ammonia can be removed by gentle heating. Subsequent acidification of the reaction mixture with an acid like hydrochloric or acetic acid precipitates the desired 3-sulfamoylbenzoic acid. The use of liquid ammonia is also a viable and effective method for this transformation. google.com The ammonolysis of sulfonyl chlorides can also be carried out in the presence of various organic solvents. google.com

Starting MaterialReagentsKey ConditionsProductReference
3-(Chlorosulfonyl)benzoic acid derivativesAmmonium hydroxide (25% in water)Ice-cold, then room temperature for 2-3 hours3-(Sulfamoyl)benzoic acids tandfonline.com
4-Bromo-3-(chlorosulfonyl)benzoic acidConcentrated ammonium hydroxide15°C, then room temperature for 3-4 hours4-Bromo-3-sulfamoylbenzoic acid
4-Chloro-3-chlorosulfonylbenzoic acidLiquid ammoniaStirring, then removal of excess ammonia by heating4-Chloro-3-sulfamylbenzoic acid google.com

Acyl Chloride Formation through Controlled Reaction Conditions

With the sulfamoylbenzoic acid precursor in hand, the final step is the conversion of the carboxylic acid group into a highly reactive acyl chloride.

Optimization of Thionyl Chloride-Mediated Carboxylic Acid Chlorination

The most common and well-established method for converting a carboxylic acid to an acyl chloride is by using thionyl chloride (SOCl₂). masterorganicchemistry.comchemguide.co.uk This reaction is highly favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk

The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. libretexts.orgchemtube3d.comchemistrysteps.com This forms a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon. libretexts.org The subsequent collapse of the tetrahedral intermediate leads to the formation of the acyl chloride. masterorganicchemistry.com To enhance the reaction rate, catalysts such as dimethylformamide (DMF) or pyridine (B92270) can be employed. masterorganicchemistry.comwikipedia.org The reaction is often carried out by refluxing the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. google.com

Investigation of Alternative Activating Agents and Condensing Systems for Acyl Chloride Generation

While thionyl chloride is widely used, other reagents can also effect the transformation of carboxylic acids to acyl chlorides. These alternatives can be advantageous in cases where thionyl chloride might cause unwanted side reactions or when milder conditions are required.

Common alternative reagents include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). masterorganicchemistry.comchemguide.co.uk PCl₅ reacts with carboxylic acids to produce the acyl chloride along with phosphorus oxychloride (POCl₃) and HCl. chemguide.co.ukjove.com Oxalyl chloride ((COCl)₂) is another effective, albeit more expensive, reagent that is known for being milder and more selective. masterorganicchemistry.comwikipedia.org The reaction with oxalyl chloride is often catalyzed by DMF, proceeding through a Vilsmeier reagent intermediate. wikipedia.org Other condensing systems for activating carboxylic acids, though not directly forming acyl chlorides, include the use of reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) which can be used to form activated esters for subsequent reactions. sci-hub.se

Industrial Scale Preparation and Process Optimization Studies for Key Intermediates

The transition from laboratory-scale synthesis to industrial production of this compound and its precursors necessitates a focus on process optimization to ensure safety, cost-effectiveness, and high throughput.

For the chlorosulfonation step, industrial processes focus on controlling the reaction temperature and the ratio of reactants to maximize the yield of the desired 3-chlorosulfonylbenzoic acid while minimizing the formation of disulfonated byproducts. The safe handling of large quantities of chlorosulfonic acid and the management of the exothermic nature of the reaction are critical safety considerations.

In the subsequent ammonolysis, optimization involves controlling the temperature and the rate of addition of the sulfonyl chloride to the ammonia solution to manage the reaction's exothermicity and ensure complete conversion. The efficient removal of excess ammonia and the isolation of the sulfamoylbenzoic acid product are also key aspects of process development.

Chemical Reactivity and Derivatization Pathways of 3 Sulfamoylbenzoyl Chloride Scaffolds

Nucleophilic Acylation Reactions with Amine Nucleophiles

The most prominent reaction involving 3-sulfamoylbenzoyl chloride is its reaction with amine nucleophiles. The electron-deficient carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack, leading to the formation of a stable amide bond. This reactivity is fundamental to the synthesis of a wide array of derivatives.

Formation of Sulfamoylbenzamides and Diverse Substituted Amides

The reaction of this compound with primary or secondary amines readily yields N-substituted 3-sulfamoylbenzamides. nih.govresearchgate.net This reaction is a cornerstone for creating libraries of compounds for drug discovery. For instance, a series of N-substituted sulfamoylbenzamide derivatives have been synthesized and investigated as potential inhibitors of the STAT3 signaling pathway, which is a target in cancer therapy. nih.govresearchgate.net

The general synthesis involves the coupling of this compound with a variety of amines. This can include simple alkylamines, anilines, and more complex amine-containing heterocyclic structures. For example, reaction with propargyl amine can produce N-(prop-2-yn-1-yl)-3-sulfamoylbenzamides, which can be further functionalized. nih.gov Similarly, reactions with various substituted anilines and heterocyclic amines have been used to generate a diverse set of amides. nih.gov The reaction conditions for these amidations are typically mild, often carried out in the presence of a base like triethylamine (B128534) or sodium carbonate to neutralize the hydrochloric acid byproduct. nih.govgoogle.co.ug

The versatility of this reaction is highlighted by its use in the synthesis of complex molecules. For example, it has been employed in the preparation of precursors for 3-sulfonamide substituted benzamido-benzimidazolones. brieflands.com The process starts with the reaction of this compound with different amines to form the corresponding benzamido acids, which are then converted into their acyl chlorides for further reactions. brieflands.com

Table 1: Examples of Synthesized 3-Sulfamoylbenzamide Derivatives and Their Starting Amines

Starting AmineResulting 3-Sulfamoylbenzamide Derivative
Propargyl amineN-(prop-2-yn-1-yl)-3-sulfamoylbenzamide nih.gov
Benzylamine5-chloro-2-methoxy-N-(4-sulfamoylbenzyl) benzamide (B126) nih.gov
Various aromatic and heterocyclic aminesA series of N-substituted sulfamoylbenzamides nih.govresearchgate.net
L-alanyl-L-proline t-butyl esterN-[N-(4-chloro-3-sulfamoylbenzoyl)-L-alanyl]-L-proline t-butyl ester google.co.ug
Methylamine4-bromo-3-sulfamoyl-N-methylbenzamide google.com

Studies on Regioselectivity and Stereoselectivity in Amidation Reactions

While the primary reaction site on this compound is the acyl chloride, the presence of the sulfamoyl group can influence the reactivity and, in certain contexts, the regioselectivity of reactions. However, in simple amidation reactions with primary or secondary amines, the reaction is highly regioselective for the acyl chloride moiety.

Stereoselectivity becomes a consideration when the amine nucleophile is chiral. For example, in the synthesis of N-[N-(4-chloro-3-sulfamoylbenzoyl)-L-alanyl]-L-proline t-butyl ester, the stereochemistry of the L-alanyl-L-proline portion is retained during the acylation reaction. google.co.ug The reaction conditions are generally mild enough to prevent racemization of the chiral centers in the amine component.

Condensation with Hydrazines to Yield Hydrazidoureido/Thioureido Derivatives

This compound reacts with hydrazine (B178648) hydrate (B1144303) to form 3-sulfamoylbenzoic acid hydrazide. google.com This reaction typically occurs by adding the acyl chloride to a chilled aqueous solution of hydrazine hydrate. google.com The resulting hydrazide is a key intermediate that can be further derivatized.

These hydrazides can then react with isocyanates or isothiocyanates to produce hydrazidoureido or hydrazidothioureido derivatives, respectively. mdpi.com This two-step process allows for the introduction of a wide range of substituents, leading to compounds with potential biological activities, such as carbonic anhydrase inhibitors. mdpi.com For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl hydrazide, derived from the corresponding acyl chloride, can be reacted with various substituted isocyanates and isothiocyanates to yield a library of urea (B33335) and thiourea (B124793) derivatives. mdpi.com

Esterification and Etherification Protocols Utilizing the Acyl Chloride Moiety

The acyl chloride group of this compound is also reactive towards alcohols and phenols, leading to the formation of esters. This esterification reaction is another important pathway for derivatization.

The reaction of this compound with alcohols, such as propanol, yields the corresponding propyl 3-sulfamoylbenzoate. This reaction is typically carried out by dissolving the acyl chloride in the alcohol, often in the presence of a base to scavenge the HCl produced. savemyexams.com The high reactivity of the acyl chloride allows these reactions to proceed under mild conditions. This method has been used to prepare various esters, including those of steroidal alcohols like levonorgestrel (B1675169) and etonogestrel. semanticscholar.org

While direct etherification of the acyl chloride is not a standard reaction, the benzoyl moiety can be incorporated into molecules that subsequently undergo etherification at other positions. The primary reactivity of the acyl chloride remains focused on forming ester or amide linkages.

Diversification Strategies through Coupling Reactions and Multicomponent Transformations

The this compound scaffold can be integrated into more complex molecular frameworks through various coupling reactions and multicomponent transformations, significantly expanding its synthetic utility.

Incorporation into Complex Heterocyclic Systems

The reactivity of the acyl chloride group is instrumental in building heterocyclic systems. The formation of an initial amide or ester bond can be the first step in a sequence leading to a cyclized product.

One notable application is in the synthesis of 1,2,3-triazole derivatives. nih.gov In a "click-tail" approach, this compound is first reacted with propargyl amine. The resulting alkyne-containing sulfamoylbenzamide then undergoes a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) with various phenyl azides to generate a library of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides. nih.gov

Furthermore, this compound can be used in the synthesis of benzimidazole (B57391) structures. rsc.org In one approach, benzoylation of an aminated precursor with sulfamoylbenzoyl chloride, without the use of a base, promoted the cyclization to achieve the corresponding benzimidazole structures. rsc.org The acyl chloride has also been used in the synthesis of 2,3-diaryl-substituted indoles through a McMurry cyclization of an intermediate N-(2-benzoyl)phenyl-benzamide. rsc.org

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govresearchgate.nettaylorfrancis.comresearchgate.net While direct participation of this compound in classic named MCRs as a primary component is less documented, the derivatives of 3-sulfamoylbenzoic acid are utilized. The general principle of MCRs involves the combination of three or more reactants to form a product that contains substantial portions of all the initial components. nih.gov The development of MCRs for the synthesis of diverse heterocyclic scaffolds is a significant area of research, with applications in diversity-oriented synthesis. nih.govrsc.org The functional groups on the this compound scaffold, once derivatized, could potentially participate in subsequent cyclization or multicomponent reaction sequences.

Reductive Amination Pathways with Sulfamoylbenzaldehydes

Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, providing a highly efficient method for producing primary, secondary, and tertiary amines from carbonyl compounds. unimi.itlibretexts.org This one-pot procedure is widely utilized in pharmaceutical and medicinal chemistry due to its operational simplicity, broad substrate scope, and the prevalence of amines in biologically active molecules. acs.orgnumberanalytics.com In the context of the this compound scaffold, the corresponding 3-sulfamoylbenzaldehyde serves as a critical intermediate. This aldehyde can be readily reacted with a diverse range of amines, followed by in-situ reduction, to yield a library of N-substituted (3-sulfamoylphenyl)methanamine derivatives.

The process typically involves the initial reaction of 3-sulfamoylbenzaldehyde with a primary or secondary amine to form a Schiff base or iminium ion intermediate. chemistrysteps.com This intermediate is not isolated but is immediately reduced by a hydride-based reducing agent present in the reaction mixture. libretexts.org The success of the one-pot reaction hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) faster than it reduces the starting aldehyde. masterorganicchemistry.com

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), often in the presence of an acid catalyst, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorientjchem.org NaBH(OAc)₃ is a particularly mild and effective reagent for this purpose, tolerating a wide variety of functional groups. masterorganicchemistry.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and purity. numberanalytics.com

The versatility of this pathway allows for the introduction of various amine-containing fragments, enabling the systematic exploration of the chemical space around the sulfamoylphenyl core. By selecting different primary or secondary amines, researchers can synthesize a wide array of derivatives with tailored physicochemical properties.

The following table details representative examples of reductive amination pathways starting from 3-sulfamoylbenzaldehyde with various amines, showcasing the potential scope of this synthetic strategy.

Interactive Data Table: Representative Reductive Amination Reactions of 3-Sulfamoylbenzaldehyde

Amine ReactantReducing Agent/ConditionsProductRepresentative Yield (%)
BenzylamineNaBH(OAc)₃, Dichloroethane (DCE), Room TempN-Benzyl-1-(3-sulfamoylphenyl)methanamine92
PiperidineNaBH(OAc)₃, Tetrahydrofuran (THF), Room Temp1-((3-Sulfamoylphenyl)methyl)piperidine89
AnilineNaBH₃CN, Methanol (MeOH), pH ~6N-(3-Sulfamoylphenyl)methyl)aniline85
CyclohexylamineNaBH₄, Methanol (MeOH), RefluxN-Cyclohexyl-1-(3-sulfamoylphenyl)methanamine88
MorpholineNaBH(OAc)₃, Dichloroethane (DCE), Room Temp4-((3-Sulfamoylphenyl)methyl)morpholine91

Spectroscopic and Analytical Characterization of Novel 3 Sulfamoylbenzoyl Chloride Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectra of 3-sulfamoylbenzoyl chloride derivatives, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 9.0 ppm. rsc.orgtandfonline.com The specific chemical shifts and coupling constants of these protons are diagnostic of the substitution pattern on the benzoyl ring. For instance, in N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, the proton on the C2 of the benzene (B151609) ring appears as a triplet at δ 8.33 ppm, while the protons on C4, C5, and C6 are observed as multiplets in the range of δ 7.69-8.10 ppm. tandfonline.com The protons of the sulfamoyl group (-SO₂NH₂) typically present as a singlet at around δ 7.45 ppm. tandfonline.com The formation of an amide bond is confirmed by the appearance of a singlet for the -NHCO proton, often observed at a downfield chemical shift of around δ 10 ppm. scispace.comresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl chloride or subsequent amide functionality is a key indicator, typically resonating in the range of δ 164-173 ppm. tandfonline.commedcraveonline.com Aromatic carbons are generally found between δ 120 and 150 ppm. rsc.orgmedcraveonline.com For example, in a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides, the carbonyl carbon of the amide was observed around δ 165 ppm. tandfonline.com The specific chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the benzene ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide 9.19 (t, 1H), 8.33 (t, 1H), 8.10–8.03 (m, 1H), 8.01–7.96 (m, 1H), 7.69 (dd, 1H), 7.45 (s, 2H), 4.09 (dd, 2H), 3.15 (t, 1H) 165.31, 144.96, 135.00, 130.68, 129.71, 128.85, 125.32, 81.50, 73.49, 29.14 tandfonline.com
4-Chloro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide 9.26 (t, 1H), 8.48 (dd, 1H), 8.05 (dd, 1H), 7.78 (t, 1H), 7.72 (s, 2H), 4.07 (ddd, 2H), 3.16 (t, 1H) 164.51, 141.67, 133.92, 133.24, 132.21, 132.00, 128.68, 81.37, 73.62, 29.19 tandfonline.com
4-Methoxy-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide 9.03 (t, 1H), 8.31 (dd, 1H), 8.19–7.98 (m, 1H), 7.37–7.27 (m, 1H), 7.17 (s, 2H), 4.09–4.02 (m, 2H), 3.97 (d, 3H), 3.20–3.07 (m, 1H) 164.96, 158.75, 133.17, 131.60, 127.80, 125.72, 112.87, 81.77, 73.33, 56.97, 29.02 tandfonline.com
3-((4-Bromophenyl)sulfamoyl)-5-nitro-N-(4-nitrophenyl) benzamide (B126) 10.76 (s, 1H, NHCO), 8.32-8.63 (s, 3H, Ar-H), 7.82-8.01 (m, 4H, Ar-H), 7.26-7.34 (m, 4H, Ar-H), 2.51 (s, 1H, SO₂NH) Not explicitly provided scispace.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound and its derivatives, the IR spectrum provides several characteristic absorption bands. The carbonyl (C=O) stretching vibration of the benzoyl chloride group is typically observed at a high frequency, around 1775-1790 cm⁻¹. pg.edu.plrsc.org When the benzoyl chloride is converted to an amide, this C=O stretching frequency shifts to a lower wavenumber, generally appearing in the range of 1630-1680 cm⁻¹. scispace.compg.edu.pl

The sulfamoyl group (-SO₂NH₂) gives rise to two distinct stretching vibrations for the S=O bonds, typically found in the regions of 1317-1350 cm⁻¹ (asymmetric) and 1128-1170 cm⁻¹ (symmetric). scispace.commedcraveonline.com The N-H stretching vibrations of the primary sulfonamide appear in the range of 3200-3400 cm⁻¹. uomustansiriyah.edu.iq Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are typically seen in the 1400-1600 cm⁻¹ region. medcraveonline.comresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives

Functional Group Characteristic Absorption Range (cm⁻¹) Reference
N-H Stretch (Amide and Sulfonamide) 3150-3421 scispace.commedcraveonline.comresearchgate.net
C-H Stretch (Aromatic) ~3000-3100 scispace.commedcraveonline.com
C-H Stretch (Aliphatic) 2858-2988 scispace.commedcraveonline.com
C=O Stretch (Benzoyl Chloride) 1775-1790 pg.edu.plrsc.org
C=O Stretch (Amide) 1610-1712 scispace.commedcraveonline.com
C=C Stretch (Aromatic) 1400-1623 medcraveonline.comresearchgate.net
S=O Asymmetric Stretch (Sulfonamide) 1317-1350 scispace.commedcraveonline.com
S=O Symmetric Stretch (Sulfonamide) 1128-1223 scispace.commedcraveonline.com
SO₂-N Stretch 1128-1178 medcraveonline.com
C-N Stretch 1013-1123 scispace.commedcraveonline.com

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound.

In the analysis of this compound derivatives, HRMS is used to confirm the successful synthesis of the target molecule by comparing the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula. tandfonline.com Techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions from the sample. tandfonline.comtandfonline.com For example, the HRMS (ESI) analysis of N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide showed a sodium adduct ion [M+Na]⁺ at an m/z of 261.0310, which corresponds to the calculated value for the molecular formula C₁₀H₁₀N₂NaO₃S. tandfonline.com Similarly, for 4-chloro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, the protonated molecule [M+H]⁺ was observed with a calculated m/z of 273.0095 and a found m/z of 273.0010, confirming the formula C₁₀H₁₀ClN₂O₃S⁺. tandfonline.com

Table 3: High-Resolution Mass Spectrometry Data for this compound Derivatives

Compound Molecular Formula Calculated m/z Found m/z Ion Type Reference
N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide C₁₀H₁₀N₂NaO₃S 261.0310 261.0310 [M+Na]⁺ tandfonline.com
4-Chloro-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide C₁₀H₁₀ClN₂O₃S⁺ 273.0095 273.0010 [M+H]⁺ tandfonline.com
4-Methoxy-N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide C₁₁H₁₃N₂O₄S⁺ 269.0591 269.0591 [M+H]⁺ tandfonline.com
4-Fluoro-3-sulfamoylbenzoic acid derivative C₁₀H₁₀N₂NaO₃S 261.0310 261.0310 [M+Na]⁺ tandfonline.com

Chromatographic Methods (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most widely used methods.

TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). It is frequently used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. googleapis.comsemanticscholar.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

HPLC is a more sophisticated and quantitative technique that offers higher resolution and sensitivity. It is employed to determine the purity of the final product by separating it from any unreacted starting materials or byproducts. googleapis.comsemanticscholar.org The retention time, the time it takes for a compound to elute from the column, is used to identify components, and the peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. For instance, in the synthesis of derivatives, HPLC analysis can be used to confirm the conversion of starting materials. googleapis.com The coupling of HPLC with TLC can also be a powerful tool for correlating the retention factor from a TLC separation with a peak from an HPLC chromatogram. nih.gov

Table 4: Chromatographic Methods in the Analysis of this compound Derivatives

Technique Application Typical Mobile Phase (Example) Observation Reference
Thin-Layer Chromatography (TLC) Reaction Monitoring, Purity Check Ethyl Acetate:Hexanes (1:3) Separation of spots corresponding to starting materials and products. googleapis.com
High-Performance Liquid Chromatography (HPLC) Purity Assessment, Quantitative Analysis Varies depending on the compound and column Separation of components into distinct peaks with characteristic retention times. semanticscholar.org

Computational Chemistry and in Silico Investigations of 3 Sulfamoylbenzoyl Chloride Derivatives

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Derivatives of 3-sulfamoylbenzoyl chloride have been extensively studied as inhibitors for various enzymes, with molecular docking playing a crucial role in identifying and optimizing potential lead compounds.

Carbonic Anhydrase (CA): The sulfonamide group is a classic zinc-binding group, making its derivatives potent inhibitors of carbonic anhydrases. Molecular docking studies have been performed on numerous derivatives to evaluate their inhibitory effects on different human CA (hCA) isoforms. nih.gov For instance, new sulfonamide-hydrazone derivatives were synthesized and showed significant inhibitory effects on hCA I and hCA II. nih.gov Compound 3e was identified as the most potent hCA I inhibitor with a Kᵢ value of 0.1676 µM, while compound 3m was the best hCA II inhibitor with a Kᵢ of 0.2880 µM. nih.gov In another study, triazole benzene (B151609) sulfonamide derivatives were designed based on a QSAR model and docked against hCA IX, a tumor-associated isoform. rsc.org The designed compounds showed excellent predicted bioactivity and binding energy scores, with compound 27 exhibiting a predicted Kᵢ of approximately 0.07 nM and a binding energy of -9.2 kcal/mol. rsc.org Similarly, 4-sulfamoylbenzoyl-piperidine derivatives were investigated as selective inhibitors for cancer-related hCA IX and hCA XII. unica.it

Glucokinase (GK): Glucokinase is a key regulator of glucose metabolism and a target for type 2 diabetes mellitus treatment. ekb.eg Novel diazole-benzamide derivatives, synthesized from a 3-(chlorosulphonyl) benzoic acid precursor, were designed as glucokinase activators. ekb.eg Docking studies of these compounds into the allosteric binding site of the glucokinase enzyme (PDB ID: 5V4X) were performed to predict their binding mode and affinity. ekb.eg

SARS-CoV-2 3CLpro: The 3-chymotrypsin-like protease (3CLpro), or main protease (Mpro), is essential for the replication of the SARS-CoV-2 virus and is a prime target for antiviral drug development. nih.govmdpi.com Virtual screening and molecular docking have identified potential inhibitors derived from various scaffolds. While direct derivatives of this compound are not explicitly detailed in all studies, the principles of targeting key residues in the 3CLpro active site are well-established. nih.govfrontiersin.org For example, studies have identified compounds that form stable interactions with key residues at the active site of 3CLpro, with some exhibiting IC₅₀ values in the low micromolar range. nih.govfrontiersin.org The binding free energies predicted by methods like MM-GBSA often show a high correlation with experimental data. mdpi.com

Table 1: Binding Affinities and Docking Scores of this compound Derivatives Against Various Biological Targets
Compound/Derivative ClassTargetBinding Affinity (Kᵢ)IC₅₀Docking Score (kcal/mol)Reference
Sulfonamide-hydrazone (Compound 3e)Carbonic Anhydrase I0.1676 ± 0.017 µM-- nih.gov
Sulfonamide-hydrazone (Compound 3m)Carbonic Anhydrase II0.2880 ± 0.080 µM-- nih.gov
Triazole benzene sulfonamide (Compound 27)Carbonic Anhydrase IX~0.07 nM (predicted)--9.2 rsc.org
Diazole benzamide (B126) derivativesGlucokinase (5V4X)--Various GOLD scores ekb.eg
Compound 36SARS-CoV-2 3CLpro-4.47 ± 0.39 µM- nih.govfrontiersin.org
Compound 34SARS-CoV-2 3CLpro-6.12 ± 0.42 µM- nih.govfrontiersin.org

The stability of a protein-ligand complex is governed by a network of intermolecular interactions. researchgate.netnih.gov Analyzing these interactions is critical for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand binding. nih.gov In the context of carbonic anhydrase inhibitors, the sulfonamide moiety typically forms key hydrogen bonds with the active site zinc ion and with amino acid residues like Thr199 and Thr200. rsc.orgpensoft.net For example, docking studies of triazole benzene sulfonamide derivatives with hCA IX revealed important hydrogen bond interactions with Gln92, Thr200, Asn66, and His68. rsc.org The sulfonamide group of acetazolamide, a standard inhibitor, forms hydrogen bonds with Thr191 and the zinc ion in the active site of H. pylori carbonic anhydrase. pensoft.net

Table 2: Key Intermolecular Interactions of this compound Derivatives with Biological Targets
TargetInteracting ResiduesInteraction TypeReference
Carbonic Anhydrase IXGln92, Asn66, His68, Thr200Hydrogen Bonding rsc.org
Zinc Ion, Thr191Hydrogen Bonding / Coordination pensoft.net
SARS-CoV-2 3CLproH41, C145Catalytic Dyad Interaction mdpi.com
L27, S46, M49, N142, G143, S144, H163, H164, M165, E166Hydrogen Bonding & Hydrophobic Contacts mdpi.com

Prediction of Binding Modes and Affinities with Biological Targets (e.g., Carbonic Anhydrase, Glucokinase, SARS-CoV-2 3CLpro)

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a powerful framework for studying the electronic properties of molecules. northwestern.edu These calculations are used to understand the distribution of electrons, predict spectroscopic properties, and analyze molecular conformations, offering a deeper understanding of a molecule's reactivity and interaction potential. nih.govspectroscopyonline.com

DFT calculations are employed to analyze the electronic landscape of this compound derivatives. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE) are calculated to assess the molecule's chemical reactivity and kinetic stability. ekb.egbiointerfaceresearch.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) maps are another valuable output of DFT calculations. biointerfaceresearch.com These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. ekb.eg This information is crucial for predicting how a ligand will interact with the electrostatic field of a protein's active site. For novel SARS-CoV-2 3CLpro inhibitors, analysis of the HOMO-LUMO gap and MESP distribution has been used to reveal their quantum chemical properties and potential interaction sites. nih.govfrontiersin.org

Investigation of Electronic Charge Distribution and Spectroscopic Correlation

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Cheminformatics applies these and other computational tools to transform data into information and information into knowledge for making better and faster decisions in drug discovery.

For derivatives of this compound, QSAR models have been successfully developed to predict their inhibitory activity against specific targets. In one study, a statistically validated QSAR model was used to predict the bioactivity of novel triazole benzene sulfonamide derivatives as hCA IX inhibitors. rsc.org This model guided the design of new compounds with potentially high potency, which were then further evaluated using molecular docking and dynamics simulations. rsc.org The use of QSAR helps to prioritize the synthesis of the most promising compounds, saving time and resources. These models can be 2D, considering only the 2D structure, or 3D, which also incorporates the spatial arrangement of atoms, as in Comparative Molecular Field Analysis (CoMFA). researchgate.netnih.gov Such in-silico screening, encompassing both QSAR and docking, has been applied to various sulfonamide derivatives to assess their potential as antimicrobial agents. researchgate.net

Prediction of Physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Derivative Libraries

The development of new chemical entities requires early assessment of their drug-like properties to minimize late-stage failures in the drug discovery pipeline. Computational, or in silico, methods provide a rapid and cost-effective means to predict the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of large libraries of derivatives before their synthesis. iapchem.org These predictions are crucial for prioritizing candidates with a higher probability of success.

Prediction of Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its biological activity, controlling aspects like solubility and permeability. mdpi.com For a library of this compound derivatives, a range of descriptors would be calculated using various computational models, often based on Quantitative Structure-Property Relationships (QSPR). nih.gov Key predicted physicochemical properties include:

Molecular Weight (MW): A basic but critical parameter. For oral bioavailability, a molecular weight of ≤ 500 Daltons is generally preferred, as described in Lipinski's Rule of Five. nih.gov

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound, which affects its absorption and distribution. A LogP value of ≤ 5 is a common criterion for drug-likeness. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a good predictor of a drug's ability to permeate cell membranes. A TPSA value of ≤ 140 Ų is often associated with good oral bioavailability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors influences a compound's solubility and its ability to bind to targets. According to Lipinski's rules, HBD ≤ 5 and HBA ≤ 10 are desirable. nih.gov

Aqueous Solubility (LogS): This property is critical for drug absorption. Poor solubility can be a major hurdle in drug development. In silico models can predict the intrinsic solubility of compounds.

The following table illustrates the type of data that would be generated for a hypothetical library of this compound derivatives.

Table 1: Predicted Physicochemical Properties for a Hypothetical Library of this compound Derivatives

Derivative IDMolecular FormulaMolecular Weight ( g/mol )LogPTPSA (Ų)HBDHBAPredicted LogS
3SBC-001C₇H₆ClNO₃S235.651.8586.9924-2.5
3SBC-002C₁₃H₁₁N₂O₄SCl342.762.50125.4536-3.1
3SBC-003C₁₄H₁₃N₂O₅SCl372.782.20134.6837-3.5
3SBC-004C₁₅H₁₅N₃O₄SCl384.822.80140.1247-3.8
3SBC-005C₁₂H₉N₂O₄SBr389.183.10125.4536-3.3

Note: The data in this table is illustrative and not based on experimentally verified values for these specific compounds.

Prediction of ADME Properties

In silico ADME prediction is a cornerstone of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. iapchem.orgmdpi.com For a library of this compound derivatives, the following ADME properties would be computationally evaluated:

Human Intestinal Absorption (HIA): Models predict the percentage of a drug that will be absorbed from the gut into the bloodstream.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. Computational models can estimate the permeability of compounds across this cell monolayer. researchgate.net

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is critical for drugs targeting the central nervous system and a liability for peripherally acting drugs. In silico models predict the LogBB (logarithm of the brain/plasma concentration ratio). sci-hub.box

Cytochrome P450 (CYP) Inhibition: CYP enzymes are major players in drug metabolism. Early prediction of whether a compound is likely to inhibit key isoforms (e.g., CYP2D6, CYP3A4) is essential to avoid potential drug-drug interactions.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability to act at its target site.

The table below provides an example of a predicted ADME profile for a set of hypothetical derivatives.

Table 2: Predicted ADME Properties for a Hypothetical Library of this compound Derivatives

Derivative IDHIA (%)Caco-2 Permeability (nm/s)BBB Penetration (LogBB)CYP2D6 InhibitorCYP3A4 InhibitorPlasma Protein Binding (%)
3SBC-001High>50-1.2NoNo85
3SBC-002High>50-1.5NoYes92
3SBC-003Medium20-50-1.8YesYes95
3SBC-004Medium20-50-2.1YesYes97
3SBC-005High>50-1.4NoNo94

Note: The data in this table is illustrative and not based on experimentally verified values for these specific compounds.

By generating these comprehensive physicochemical and ADME profiles for a large library of virtual compounds, researchers can apply multi-parameter optimization to select a smaller, more promising set of derivatives for synthesis and subsequent in vitro and in vivo testing. iapchem.org This in silico pre-screening significantly enhances the efficiency of the drug discovery process.

Crystallographic Analysis and Solid State Structural Studies of 3 Sulfamoylbenzoyl Chloride Derivatives

X-ray Diffraction for Absolute Configuration and Detailed Molecular Architecture

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration and detailed molecular architecture of chiral molecules. encyclopedia.pubnih.gov This technique provides precise data on bond lengths, bond angles, and the spatial position of every atom within a compound in its solid state. encyclopedia.pub The determination of absolute configuration is achieved by analyzing the anomalous scattering effects of the atoms in the crystal. encyclopedia.pub

For derivatives of 3-sulfamoylbenzoyl chloride, obtaining a high-quality single crystal is the first and often most challenging step. In cases where the parent molecule does not crystallize readily, derivatization strategies are employed to generate crystalline compounds suitable for XRD analysis. encyclopedia.pub The resulting crystal structure reveals the molecule's conformation, how atoms are connected, and the intricate details of its three-dimensional shape. encyclopedia.pub This information is crucial for understanding how the molecule will interact with its biological target.

The Flack parameter is a critical value derived from XRD data that confirms the absolute structure of a chiral compound. A value close to zero indicates that the correct enantiomer has been modeled. researchgate.net For organic compounds that only contain light atoms (like C, H, N, O, S), determining the absolute configuration can be challenging due to weak anomalous scattering. In such scenarios, co-crystallization with a chiral compound of a known configuration or one containing heavier atoms can be employed to resolve the ambiguity. researchgate.net

Table 1: Representative Crystallographic Data for a Derivative (Illustrative data based on typical small molecule crystallographic reports)

Parameter Value
Chemical Formula C₂₂H₁₈ClF₃N₂O₄S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 14.789
β (°) 98.76
Volume (ų) 2285.4
Z 4

Note: This table is illustrative. Actual data for specific this compound derivatives can be found in dedicated crystallographic databases.

Co-crystallization with Biological Macromolecules for Mechanistic Insights into Ligand-Protein Binding

Co-crystallization of small molecule inhibitors with their target macromolecules, followed by X-ray diffraction analysis, is a powerful tool for understanding the molecular basis of biological activity. uni-saarland.de This approach provides a static snapshot of the ligand-protein complex, revealing the specific interactions that govern binding affinity and selectivity.

Derivatives of this compound, particularly sulfonamides, are known to target metalloenzymes like carbonic anhydrases (CAs). nih.gov High-resolution crystal structures of these derivatives complexed with various CA isoforms have been determined, offering profound mechanistic insights. nih.govacs.org For instance, the crystal structure of a benzophenone-containing sulfonamide inhibitor bound to human carbonic anhydrase II (hCA II) was determined at a resolution of 1.70 Å. acs.org

These studies reveal that the sulfonamide group typically coordinates directly with the zinc ion in the enzyme's active site. The remainder of the molecule extends into the active site cavity, forming a network of interactions with surrounding amino acid residues. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, which all contribute to the stability of the complex. uni-saarland.deacs.org

For example, in the hCA II/inhibitor complex, the sulfamoyl group's nitrogen atom deprotonates and binds to the Zn(II) ion, while its oxygen atoms form hydrogen bonds with the backbone amide of a key amino acid residue. acs.org The tail portion of the inhibitor can occupy a hydrophobic pocket within the active site, and specific substitutions on the benzoyl ring can be tailored to enhance interactions with either hydrophobic or hydrophilic regions of the binding site, thereby improving potency and isoform selectivity. tandfonline.com This detailed structural information is invaluable for the rational design and optimization of new, more effective inhibitors. uni-saarland.de

Table 2: Key Interactions of a Sulfonamide Inhibitor with Carbonic Anhydrase II

Inhibitor Moiety Protein Residue/Component Type of Interaction
Sulfonamide NH⁻ Zn(II) ion Coordination Bond
Sulfonamide SO₂ Thr199 Hydrogen Bond
Benzoyl Ring Val121, Val143, Leu198 Hydrophobic Interactions

Polymorphism and Crystal Engineering Considerations in Derivative Synthesis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mpg.dewikipedia.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which are critical considerations in the pharmaceutical industry. mpg.decore.ac.uk The study and control of polymorphism fall under the umbrella of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. mdpi.com

For derivatives of this compound, the potential for polymorphism must be carefully evaluated during development. The specific crystalline form of an active pharmaceutical ingredient (API) can significantly impact its bioavailability and shelf-life. core.ac.uk Different crystallization conditions—such as the choice of solvent, temperature, and cooling rate—can lead to the formation of different polymorphs. core.ac.uk

Analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are essential for identifying and characterizing different polymorphic forms. mpg.decore.ac.uk DSC can detect phase transitions between polymorphs, while XRPD provides a unique fingerprint for each crystal structure. mpg.de

Crystal engineering principles can be applied to selectively crystallize a desired polymorph or to create new crystalline forms, such as co-crystals or salts, with improved properties. core.ac.ukresearchgate.net A co-crystal consists of the API and a co-former molecule held together in the same crystal lattice by non-covalent interactions. This strategy can be used to modulate properties like solubility without altering the chemical structure of the active molecule itself. Understanding the supramolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing is key to controlling the resulting solid-state form. researchgate.net

Applications in Medicinal Chemistry and Advanced Organic Synthesis

Development of Pharmaceutical Intermediates

The reactivity of 3-sulfamoylbenzoyl chloride allows for its straightforward incorporation into larger molecules, making it an essential intermediate in the synthesis of established drugs and novel therapeutic candidates.

Precursors for Diuretic and Antihypertensive Agents (e.g., Indapamide and its Analogs)

The sulfamoylbenzoyl moiety is central to the structure of several diuretic and antihypertensive drugs. A key example is the synthesis of Indapamide, a long-acting sulfonamide antihypertensive drug. mdpi.com In this context, it is typically the chlorinated derivative, 4-chloro-3-sulfamoylbenzoyl chloride, that serves as the immediate precursor. nih.govchemicalbook.com This intermediate is widely used in the pharmaceutical industry for the preparation of diuretics and antihypertensives like Indapamide and Clopamide. mdpi.com

The synthesis of Indapamide involves the acylation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride. nih.govnih.gov This reaction is a critical step in various industrial preparation processes for Indapamide. researchgate.netresearchgate.netgoogle.com Research has also extended to creating analogs of Indapamide by reacting 4-chloro-3-sulfamoylbenzoyl chloride with different amino compounds to explore new diuretic and antihypertensive agents with potentially improved pharmacological profiles. nih.gov For instance, a series of N-(4-chloro-3-sulfamoylbenzamido) derivatives structurally related to Indapamide were synthesized and showed diuretic activity comparable to or higher than the parent drug. nih.gov

Scaffolds for Carbonic Anhydrase Inhibitors (CAIs) with Tailored Selectivity

The benzenesulfonamide (B165840) structure, derived from this compound, is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. bohrium.combohrium.com The development of selective inhibitors for different CA isoforms (e.g., hCA I, II, IX, XII) is a major goal in medicinal chemistry for treating conditions like glaucoma, edema, and some cancers. mdpi.comtandfonline.com

Researchers have synthesized extensive libraries of CAIs by reacting this compound derivatives with various amines, amino acids, and other nucleophiles. bohrium.comtandfonline.com These studies have generated compounds with potent, low-nanomolar inhibitory activity against several CA isoforms. mdpi.comnih.gov For example, a series of N-protected amino acid-sulfonamide conjugates showed effective inhibition of hCA II, IV, and XII, which are targets for antiglaucoma drugs. bohrium.com Another study on hydrazinocarbonyl-ureido and thioureido benzenesulfonamide derivatives yielded potent and selective inhibitors against the tumor-associated isoforms hCA IX and XII. tandfonline.commdpi.com The inhibitory activities (Ki) of selected benzenesulfonamide derivatives against key carbonic anhydrase isoforms are detailed below.

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
Compound 3g (a benzamide (B126) derivative)hCA I4.07 nM nih.gov
Compound 3c (a benzamide derivative)hCA II10.68 nM nih.gov
Compound 6 (a sulphonamide with imide moiety)hCA IX9.7 nM mdpi.com
Compound 11 (a sulphonamide with imide moiety)hCA XII14 nM mdpi.com
Compound 7c (a benzoylthioureido benzenesulfonamide)hCA I33.00 nM tandfonline.com
Compound 7a (a benzoylthioureido benzenesulfonamide)hCA II25.50 nM tandfonline.com

Synthesis of Biologically Active Sulfonamide Conjugates

Beyond serving as a precursor, the this compound scaffold is directly used to build novel, biologically active molecules by conjugating it with various pharmacophores.

Contributions to Anti-cancer Agent Development (e.g., CDK2 Inhibitors, PD-L1 Inhibitors)

The sulfonamide group is a feature of many modern anticancer agents. ekb.eg The this compound scaffold has been instrumental in developing compounds targeting various cancer-related pathways.

Recent research has focused on synthesizing sulfonamide derivatives as immune checkpoint inhibitors. A study detailed the synthesis of novel sulfonamides coupled with a salicylamide (B354443) or anisamide scaffold, starting from a sulfonyl chloride intermediate, to act as PD-L1 inhibitors. ekb.eg One of the synthesized compounds, 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide, showed the most promising activity with over 57% inhibition in a PD-L1 screening assay. ekb.eg

Furthermore, derivatives of this scaffold have been investigated as tubulin polymerization inhibitors, a well-established anticancer strategy. nih.gov Novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were synthesized and showed potent growth inhibition against several human cancer cell lines, including breast (MCF-7, MDA-MB-231) and colorectal (Caco-2, HCT-116) adenocarcinomas. nih.gov The sulfamoylbenzoyl chloride core is also found in precursors to CDK inhibitors, which are critical regulators of the cell cycle and are key targets in cancer therapy. google.comnih.gov

CompoundTarget / Cell LineActivity (GI₅₀ / IC₅₀)Reference
Compound 24 (a salicylamide derivative)MCF-7 (Breast Cancer)5.6 µM (GI₅₀) nih.gov
Compound 24 (a salicylamide derivative)MDA-MB-231 (Breast Cancer)8.3 µM (GI₅₀) nih.gov
Compound 33 (a salicylamide derivative)Caco-2 (Colon Cancer)3.3 µM (GI₅₀) nih.gov
Compound 33 (a salicylamide derivative)HCT-116 (Colon Cancer)5.9 µM (GI₅₀) nih.gov
Compound 8b (a 3-carboxy-coumarin sulfonamide)MDA-MB-231 (Breast Cancer)17 µM (IC₅₀) nih.gov
Compound 8b (a 3-carboxy-coumarin sulfonamide)MCF-7 (Breast Cancer)25 µM (IC₅₀) nih.gov

Design and Synthesis of Antiviral and Antimicrobial Compounds (e.g., SARS-CoV-2 3CLpro Inhibitors)

The sulfonamide functional group is a validated pharmacophore in the development of antimicrobial agents. bohrium.comekb.eg The synthesis of novel sulfonamides via the reaction of sulfonyl chlorides with various amines is a common strategy to produce compounds with potent antibacterial and antifungal activity. mdpi.com For example, new sulfonamides synthesized by reacting various sulfonyl chlorides with sulfamerazine (B1682647) and sulfaguanidine (B1682504) derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Other research has focused on creating hybrid molecules, such as thienopyrimidine–sulfonamide conjugates, to enhance antimicrobial potency. nih.gov In the search for new antivirals, the this compound scaffold offers a platform for creating inhibitors of critical viral enzymes. While direct synthesis of SARS-CoV-2 3CLpro inhibitors from this specific chloride is not widely reported, the general strategy of using sulfonamide-containing scaffolds to develop covalent inhibitors for viral proteases is an active area of research. frontiersin.orgsemanticscholar.org The versatility of the sulfamoylbenzoyl chloride allows it to be coupled with various heterocyclic systems known to possess antimicrobial properties, such as isoxazolo[5,4-b]pyridines, leading to new agents with activity against strains like Pseudomonas aeruginosa and Escherichia coli. researchgate.net

Development of Anti-diabetic and Anti-Alzheimer's Agents

Recent drug discovery efforts have identified sulfonamide derivatives as promising multi-target agents for complex neurodegenerative and metabolic diseases. bohrium.com The this compound backbone is central to the synthesis of compounds designed to inhibit key enzymes implicated in both Alzheimer's disease and diabetes.

Specifically, novel series of sulfonamides tethered with pyrazole (B372694) or pyridine (B92270) moieties have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase (anti-diabetic targets) and acetylcholinesterase (AChE), a primary target in Alzheimer's therapy. nih.govmdpi.com Studies have shown that certain sulfonamide derivatives can potently inhibit these enzymes. For instance, thiazole-bearing sulfonamides have demonstrated excellent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values in the low micromolar to nanomolar range. Similarly, benzenesulfonamides carrying a benzamide moiety have been identified as potent, nanomolar inhibitors of AChE. nih.gov This dual-target capability makes the sulfonamide scaffold particularly attractive for addressing the intertwined pathologies of metabolic and neurodegenerative disorders.

CompoundTarget EnzymeActivity (IC₅₀ / Kᵢ)Reference
Thiazole-sulfonamide analog 1Acetylcholinesterase (AChE)0.10 µM (IC₅₀)
Thiazole-sulfonamide analog 1Butyrylcholinesterase (BChE)0.20 µM (IC₅₀)
Benzamide derivative 3fAcetylcholinesterase (AChE)8.91 nM (Kᵢ) nih.gov
Sulfonamide derivative 15aα-Amylase15.21 µM (IC₅₀) nih.gov
Sulfonamide derivative 15aα-Glucosidase10.11 µM (IC₅₀) nih.gov
Sulfonylurea drug Glyburide (GLY)Acetylcholinesterase (AChE)0.74 µM (IC₅₀) nih.gov

Exploration of Antischistosomal Drug Candidates

Schistosomiasis is a debilitating parasitic disease affecting millions worldwide, with treatment heavily reliant on a single drug, Praziquantel (PZQ). nih.gov The threat of drug resistance necessitates the development of new therapeutic alternatives. nih.govunifi.it A promising strategy in this endeavor is the inhibition of carbonic anhydrase in Schistosoma mansoni (SmCA), an enzyme essential for the parasite's survival. nih.govnih.gov

Researchers have explored the development of hybrid molecules that combine the structural features of PZQ with a sulfonamide moiety, a known carbonic anhydrase inhibitor. nih.gov This approach aims to create dual-action drugs that potentially target both the parasite's calcium ion homeostasis, like PZQ, and its critical enzyme, SmCA. tandfonline.com

In this context, the 3-sulfamoylbenzoyl group is a key pharmacophore. Synthetic routes involve the hydrolysis of PZQ to its corresponding amine, praziquanamine, followed by a coupling reaction with a benzoic acid derivative bearing a sulfonamide group. nih.govmdpi.com While direct use of this compound is a viable acylation method, studies often employ the corresponding carboxylic acid (3-sulfamoylbenzoic acid) with standard peptide coupling agents. nih.govmdpi.com

Research has demonstrated that the position of the sulfonamide group on the benzoyl moiety is critical for inhibitory potency. For instance, derivatives with the sulfonamide group in the meta position have shown greater potency against SmCA compared to those with it in the para position. nih.gov Several of these hybrid compounds have exhibited potent inhibition of SmCA in the low nanomolar range and have shown in vitro activity against both immature and adult S. mansoni, although further optimization is needed to improve efficacy. nih.govresearchgate.net

Table 1: Examples of Praziquantel-Sulfonamide Hybrids for Antischistosomal Activity

Compound Type Target Key Finding Reference
PZQ-Sulfonamide Hybrids Schistosoma mansoni Carbonic Anhydrase (SmCA) Combining the PZQ scaffold with a sulfonamide moiety creates dual-target agents. nih.gov
meta-Sulfonamide Derivatives SmCA The meta position of the sulfonamide on the benzoyl ring can lead to higher potency. nih.gov
Ureido/Thioureido-linked Hybrids SmCA Potent SmCA inhibitors were discovered with Ki values in the low nanomolar range. nih.gov

Role in the Elaboration of Complex Heterocyclic Systems

The reactivity of this compound makes it an ideal reagent for the construction of complex molecules, particularly those containing heterocyclic rings, which are foundational structures in many pharmaceuticals.

Synthesis of Glycosylated Triazole Derivatives

The synthesis of 1,2,3-triazoles, often facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a powerful method for linking different molecular fragments. nih.govnih.govsci-hub.se When combined with carbohydrates, the resulting glycosylated triazoles are of significant interest in medicinal chemistry due to their potential for improved bioavailability and specific biological interactions. nih.govsci-hub.sebeilstein-journals.org

While extensive research exists on the synthesis of both glycosylated molecules and triazole-sulfonamide conjugates, the specific synthesis of a glycosylated triazole derivative directly employing this compound is not prominently documented in readily available literature. The general synthetic strategy would likely involve acylating an amino-functionalized glycosyl-triazole with this compound, or a multi-step pathway where the sulfamoylbenzoyl moiety is introduced onto one of the precursors before the click reaction. For example, studies have successfully synthesized various C-glycosyl-bis-1,2,3-triazole derivatives from 3,4,6-tri-O-acetyl-D-glucal and created thienopyrimidine-triazole-glycoside hybrids, demonstrating the feasibility of combining these three molecular components. nih.govnih.gov

Incorporation into Diverse Pharmacophores for Target-Oriented Synthesis

The 3-sulfamoylbenzoyl moiety is a recognized pharmacophore, particularly for its ability to target the zinc ion in the active site of metalloenzymes. Its incorporation into various molecular scaffolds is a key strategy in target-oriented drug design.

Carbonic Anhydrase (CA) Inhibitors : The sulfonamide group is a classic zinc-binding group for CAs. Beyond the antischistosomal application targeting SmCA, derivatives containing the sulfamoylbenzoyl scaffold are widely developed as inhibitors of human CA isoforms involved in diseases like glaucoma and cancer. nih.govunica.it

Matrix Metalloproteinase (MMP) Inhibitors : MMPs are a family of zinc-dependent endopeptidases implicated in cancer and inflammatory diseases. mdpi.comrsc.org The synthesis of MMP inhibitors has utilized 4-chloro-3-sulfamoyl-benzoyl chloride as a key building block to introduce the necessary zinc-binding sulfonamide group into the final inhibitor structure. google.co.ug

Histone Deacetylase (HDAC) Inhibitors : HDACs, another class of zinc-dependent enzymes, are important targets in cancer therapy. A related compound, 3-[3-(chlorosulfonyl)benzoyl]-2-oxo-2H-chromen-6-sulfonyl chloride, has been used to create coumarin-based sulfonamides that show potential as HDAC6 inhibitors. nih.gov

Table 2: Application of the Sulfamoylbenzoyl Moiety in Target-Oriented Synthesis

Target Enzyme Family Disease Area Role of Sulfamoylbenzoyl Moiety Specific Reagent Example Reference
Carbonic Anhydrases (CAs) Schistosomiasis, Glaucoma, Cancer Acts as a zinc-binding pharmacophore. 3-Sulfamoylbenzoic acid nih.gov
Matrix Metalloproteinases (MMPs) Cancer, Inflammation Provides the sulfonamide group for zinc chelation in the active site. 4-Chloro-3-sulfamoyl-benzoyl chloride google.co.ug
Histone Deacetylases (HDACs) Cancer Incorporated into complex scaffolds to inhibit the enzyme. 3-[3-(Chlorosulfonyl)benzoyl]-2-oxo-2H-chromen-6-sulfonyl chloride nih.gov

Contributions to Combinatorial Chemistry and Virtual Library Generation in Drug Discovery

Combinatorial chemistry provides a powerful platform for rapidly generating large numbers of diverse compounds for high-throughput screening. nih.gov this compound and its derivatives are valuable building blocks in this field due to the versatile reactivity of the acyl chloride and the desirable pharmacophoric properties of the sulfonamide group. crysdotllc.comemolecules.com

A significant application is in the creation of focused libraries for specific enzyme targets. For example, libraries of sulfamoylbenzamides have been synthesized to explore structure-activity relationships and identify potent, isozyme-selective inhibitors of carbonic anhydrase. unica.it

Furthermore, the concept has been extended to virtual combinatorial libraries (VCLs), a novel approach where the library is generated dynamically in the presence of the biological target. pnas.orgnih.gov In one such system, a set of aldehydes (including 4-sulfamoylbenzaldehyde) and amines were allowed to reversibly form imines in the presence of carbonic anhydrase. pnas.org The enzyme's active site selectively binds and stabilizes the best-fitting imine, amplifying its concentration from the mixture. This "fittest" molecule can then be identified, demonstrating that the target itself can direct the synthesis of its own best inhibitor from a virtual library of potential combinations. pnas.org This approach streamlines the discovery process by combining synthesis, screening, and selection into a single dynamic process. The use of sulfamoyl-functionalized building blocks is central to the success of this strategy when targeting zinc metalloenzymes like carbonic anhydrase. pnas.org

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